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molecular formula C13H18N2O B1377238 6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-amine CAS No. 219869-44-0

6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-amine

Cat. No. B1377238
M. Wt: 218.29 g/mol
InChI Key: LLMKHEIMRUSUMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08871756B2

Procedure details

The mixture of 6-benzyl-8-nitro-2-oxa-6-aza-spiro[3.4]octane (2 g, 8.1 mmol), iron powder (2.3 g, 40.5 mmol), ammonium chloride (4.3 g, 81 mmol), methanol (40 mL) and 8 mL of water was heated with stirring for 2 hours at 80° C. The reaction mixture was filtered by a pad of celite. The filtrate was concentrated under reduced pressure, and the residue was used for next step without further purification.
Name
6-benzyl-8-nitro-2-oxa-6-aza-spiro[3.4]octane
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
2.3 g
Type
catalyst
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:15][CH:14]([N+:16]([O-])=O)[C:10]2([CH2:13][O:12][CH2:11]2)[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl-].[NH4+].CO>[Fe].O>[CH2:1]([N:8]1[CH2:15][CH:14]([NH2:16])[C:10]2([CH2:13][O:12][CH2:11]2)[CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
6-benzyl-8-nitro-2-oxa-6-aza-spiro[3.4]octane
Quantity
2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC2(COC2)C(C1)[N+](=O)[O-]
Name
Quantity
4.3 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
40 mL
Type
reactant
Smiles
CO
Name
Quantity
2.3 g
Type
catalyst
Smiles
[Fe]
Name
Quantity
8 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
with stirring for 2 hours at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered by a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was used for next step without further purification

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C1=CC=CC=C1)N1CC2(COC2)C(C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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